molecular formula C20H26N2O4 B12459827 N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

Cat. No.: B12459827
M. Wt: 358.4 g/mol
InChI Key: VGTCHCZCXAHHCI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the cyclohexene moiety and the butanediamide linkage. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and recrystallization are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its bioactive properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide: shares similarities with other benzodioxole-containing compounds and cyclohexene derivatives.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its distinct structure provides opportunities for developing novel compounds with tailored properties for specific applications.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]butanediamide

InChI

InChI=1S/C20H26N2O4/c23-19(21-11-10-15-4-2-1-3-5-15)8-9-20(24)22-13-16-6-7-17-18(12-16)26-14-25-17/h4,6-7,12H,1-3,5,8-11,13-14H2,(H,21,23)(H,22,24)

InChI Key

VGTCHCZCXAHHCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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